molecular formula C10H5ClN2O B8302008 3-(2-Chlorooxazol-5-yl)benzonitrile

3-(2-Chlorooxazol-5-yl)benzonitrile

Cat. No. B8302008
M. Wt: 204.61 g/mol
InChI Key: ADQGCIOABFRLBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08815909B2

Procedure details

To a round bottom flask was added 3-(oxazol-5-yl)benzonitrile (1.93 gm, 11.34 mmol) and THF (45 mL). The reaction was cooled to −78° C. and 2.5 M nBuLi (4.99 mL, 12.48 mmol) was added dropwise. The reaction turned deep red color. After 30 min, a solution of hexachloroethane (4.03 gm, 17.01 mmol) in THF (10 mL) was slowly added. The reaction was slowly warmed to rt over 30 min. After 1 h at rt the reaction was quenched by slow addition of sat. NH4Cl (20 mL). The mixture was concentrated to remove most of the THF. The mixture was then partitioned between EtOAc (40 mL) and water (20 mL). The organic phase was isolated, washed with saturated aqueous NaCl, dried over MgSO4, filtered and concentrated. The resulting residue was purified using silica gel chromatography eluting with a gradient of 0-100% EtOAc/Hexanes to give the product, 3-(2-chlorooxazol-5-yl)benzonitrile, (1.01 gm, 4.94 mmol, 44% yield) as a white solid. Anal. Calcd. for C10H5ClN2O m/z 204.0, found: 205.0 (M+H)+.
Quantity
1.93 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
4.99 mL
Type
reactant
Reaction Step Two
Quantity
4.03 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]([C:6]2[CH:7]=[C:8]([CH:11]=[CH:12][CH:13]=2)[C:9]#[N:10])=[CH:4][N:3]=[CH:2]1.[Li]CCCC.[Cl:19]C(Cl)(Cl)C(Cl)(Cl)Cl>C1COCC1>[Cl:19][C:2]1[O:1][C:5]([C:6]2[CH:7]=[C:8]([CH:11]=[CH:12][CH:13]=2)[C:9]#[N:10])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
1.93 g
Type
reactant
Smiles
O1C=NC=C1C=1C=C(C#N)C=CC1
Name
Quantity
45 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.99 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
4.03 g
Type
reactant
Smiles
ClC(C(Cl)(Cl)Cl)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was slowly warmed to rt over 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After 1 h at rt the reaction was quenched by slow addition of sat. NH4Cl (20 mL)
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to remove most of the THF
CUSTOM
Type
CUSTOM
Details
The mixture was then partitioned between EtOAc (40 mL) and water (20 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase was isolated
WASH
Type
WASH
Details
washed with saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified
WASH
Type
WASH
Details
eluting with a gradient of 0-100% EtOAc/Hexanes

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1OC(=CN1)C=1C=C(C#N)C=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.94 mmol
AMOUNT: MASS 1.01 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 43.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.